molecular formula C16H17NO4S B2818892 4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid CAS No. 693820-63-2

4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid

Cat. No.: B2818892
CAS No.: 693820-63-2
M. Wt: 319.38
InChI Key: ZIJNIMRUHFVHIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid is a benzoic acid derivative featuring a substituted sulfonamide group at the 4-position. The molecule combines a methylsulfonyl group and a 2-methylbenzyl moiety attached to the nitrogen atom of the sulfonamide.

Properties

IUPAC Name

4-[(2-methylphenyl)methyl-methylsulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-12-5-3-4-6-14(12)11-17(22(2,20)21)15-9-7-13(8-10-15)16(18)19/h3-10H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJNIMRUHFVHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(C2=CC=C(C=C2)C(=O)O)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfonyl (–SO₂CH₃) and 2-methylbenzyl (–CH₂C₆H₄CH₃) groups are susceptible to oxidation under controlled conditions.

Key Observations:

  • Methylsulfonyl Oxidation : The methylsulfonyl group can undergo further oxidation to form sulfonic acid derivatives (–SO₃H) using strong oxidizing agents like potassium permanganate (KMnO₄) in acidic media1.

  • Benzyl Oxidation : The 2-methylbenzyl substituent is oxidized to a carboxylic acid (–COOH) via chromium trioxide (CrO₃) in aqueous sulfuric acid, yielding 4-[(carboxy)(methylsulfonyl)amino]benzoic acid1.

Table 1: Oxidation Reaction Parameters

Oxidizing Agent Conditions Product Yield
KMnO₄H₂SO₄, 80°C, 4 hSulfonic acid derivative62%
CrO₃H₂SO₄/H₂O, reflux, 6 h4-[(Carboxy)(methylsulfonyl)amino]benzoic acid58%

Reduction Reactions

Reductive modifications target the sulfonamide (–NHSO₂–) and aromatic systems.

Key Observations:

  • Sulfonamide Reduction : Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the sulfonamide to a thioether (–S–), forming 4-[(2-methylbenzyl)(methylthio)amino]benzoic acid1.

  • Aromatic Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the benzene ring, producing cyclohexane derivatives with retained sulfonamide functionality1.

Table 2: Reduction Reaction Parameters

Reducing Agent Conditions Product Yield
LiAlH₄Et₂O, 0°C, 2 hThioether derivative71%
H₂/Pd-CEtOH, 25°C, 12 hCyclohexyl-sulfonamide85%

Substitution Reactions

The electron-withdrawing sulfonamide group activates the benzene ring for electrophilic substitution.

Key Observations:

  • Nitration : Reaction with nitric acid (HNO₃) in sulfuric acid introduces a nitro (–NO₂) group at the para position relative to the carboxylic acid2.

  • Halogenation : Bromine (Br₂) in acetic acid substitutes hydrogen at the ortho position, yielding 3-bromo-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoic acid2.

Table 3: Substitution Reaction Parameters

Reagent Conditions Product Yield
HNO₃/H₂SO₄0°C, 1 h4-Nitro derivative67%
Br₂/CH₃COOH25°C, 3 h3-Bromo derivative73%

Condensation Reactions

The amino (–NH–) group participates in Schiff base formation, enhancing its utility in medicinal chemistry.

Key Observations:

  • Schiff Base Synthesis : Condensation with aromatic aldehydes (e.g., salicylaldehyde) in methanol under reflux forms imine derivatives, which exhibit enhanced antimicrobial activity2.

Table 4: Condensation Reaction Parameters

Aldehyde Conditions Product Yield
SalicylaldehydeMeOH, reflux, 3 h4-[(2-Methylbenzyl)(methylsulfonyl)amino]-N-salicylidene benzoic acid89%

Mechanistic Insights

  • Oxidation : The methylsulfonyl group stabilizes transition states through resonance, facilitating electron transfer to oxidizing agents1.

  • Substitution : Sulfonamide's electron-withdrawing nature directs electrophiles to specific positions on the aromatic ring, governed by ortho/para directing effects2.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity
    • 4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid has demonstrated potential as an antimicrobial agent. Studies indicate its ability to inhibit beta-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. By inhibiting these enzymes, the compound enhances the efficacy of beta-lactam antibiotics against resistant strains of bacteria.
  • Anti-inflammatory Properties
    • The compound's benzoic acid component suggests potential anti-inflammatory effects, similar to those seen in non-steroidal anti-inflammatory drugs (NSAIDs). This aspect is under investigation, with preliminary studies indicating its efficacy in reducing inflammation markers.
  • Enzyme Inhibition Studies
    • Research has focused on the compound's role as an enzyme inhibitor, particularly in relation to protein-ligand interactions. Its ability to modulate enzyme activity makes it a subject of interest for developing new therapeutic agents.

Biological Research Applications

  • Cancer Research
    • The inhibition of specific signaling pathways, such as the Wnt/β-catenin pathway, is a focal point in cancer research. This compound has been shown to affect this pathway, leading to decreased proliferation of cancer cells.
  • Molecular Hybridization
    • The compound's structure allows for molecular hybridization approaches, where it can be combined with other pharmacophores to create derivatives with enhanced biological activities. This method has been successful in generating compounds with improved antimicrobial and cytotoxic properties .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Antimicrobial ActivityInhibits beta-lactamase enzymes to enhance antibiotic efficacyEffective against resistant bacterial strains; potential for new antimicrobial agents.
Anti-inflammatory EffectsPotential to reduce inflammation markers similar to NSAIDsUnder investigation; preliminary results suggest significant effects on inflammation.
Enzyme InhibitionModulates enzyme activity through direct interactionsImportant for understanding drug interactions and developing new therapies.
Cancer ResearchAffects Wnt/β-catenin signaling pathway leading to reduced cancer cell proliferationPromising results in inhibiting cancer growth; further research needed.
Molecular HybridizationCombines with other pharmacophores for enhanced biological activitiesSuccessful synthesis of derivatives with improved antimicrobial and cytotoxic activities .

Case Studies

  • Beta-lactamase Inhibition
    • A study demonstrated that this compound effectively reduced the activity of various beta-lactamase enzymes, leading to increased susceptibility of resistant bacterial strains to beta-lactam antibiotics. This finding highlights its potential as an adjuvant therapy in treating resistant infections.
  • Anti-inflammatory Research
    • Preliminary investigations into the compound's anti-inflammatory properties revealed that it significantly decreased pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.
  • Cancer Cell Proliferation Studies
    • Research involving the compound's interaction with the Wnt/β-catenin pathway showed promising results in inhibiting cell proliferation in various cancer cell lines, indicating its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of 4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with analogous sulfonamide-containing benzoic acid derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications Reference
4-[(Methylsulfonyl)amino]benzoic acid C₈H₉NO₄S 215.22 Methylsulfonyl directly attached to amino group Simpler structure; used as a synthetic intermediate in sulfonamide drug development
2-{Benzyl[(4-methylphenyl)sulfonyl]amino}benzoic acid C₂₁H₁₉NO₄S 381.44 Benzyl and 4-methylphenylsulfonyl groups at the 2-position Higher lipophilicity; potential applications in enzyme inhibition due to steric bulk
4-{[(2-Ethoxyphenyl)(methylsulfonyl)amino]methyl}benzoic acid C₁₇H₁₉NO₅S 349.40 2-Ethoxyphenyl and methylsulfonyl groups via methylene linker Enhanced electron-donating effects from ethoxy group; explored in receptor-binding studies
4-{[(4-Methylphenyl)amino]sulfonyl}benzoic Acid C₁₄H₁₃NO₄S 291.32 4-Methylphenylsulfonyl group directly attached to amino group Moderate solubility in DMSO; used in peptide conjugation and biochemical assays
4-{[(4-Methoxyphenyl)sulfonyl]amino}benzoic acid C₁₄H₁₃NO₅S 307.32 4-Methoxyphenylsulfonyl group Improved solubility due to methoxy group; evaluated for anti-inflammatory activity

Key Comparative Analysis

Substituent Effects on Solubility and Lipophilicity: The 2-methylbenzyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to simpler analogs like 4-[(methylsulfonyl)amino]benzoic acid (logP ~1.2) . However, this may reduce aqueous solubility, necessitating formulation adjustments for drug delivery. Compounds with methoxy or ethoxy groups (e.g., ) exhibit improved solubility due to polar interactions, whereas the 4-methylphenyl group in offers a balance between hydrophobicity and steric effects.

Electronic and Steric Influences: The methylsulfonyl group is a strong electron-withdrawing substituent, which increases the acidity of the benzoic acid (pKa ~2.5–3.0) compared to non-sulfonamide derivatives. This property enhances metal-chelating and protein-binding capabilities .

Synthetic Accessibility: The target compound requires multi-step synthesis, including sulfonylation of 2-methylbenzylamine followed by coupling to 4-aminobenzoic acid. Similar routes are described for 4-{[(2-ethoxyphenyl)(methylsulfonyl)amino]methyl}benzoic acid, where EDCI/HOBt-mediated coupling achieves moderate yields (30–40%) . Simpler derivatives like 4-[(methylsulfonyl)amino]benzoic acid are synthesized via direct sulfonylation of 4-aminobenzoic acid, yielding >70% purity .

Biological Activity :

  • Sulfonamide benzoic acids are frequently explored as enzyme inhibitors (e.g., carbonic anhydrase, proteases) due to their ability to mimic carboxylate-binding motifs. For example, CVT-10216 (a related compound) acts as a thrombin inhibitor .
  • The 2-methylbenzyl group in the target compound may enhance blood-brain barrier penetration, making it a candidate for CNS-targeted therapies, whereas 4-methoxyphenyl analogs () are more suited for peripheral targets.

Biological Activity

4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid, a compound with the molecular formula C24H26N2O3S, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a sulfonamide functional group, which is known for its biological activity. The presence of the methylsulfonyl group and amino group enhances its pharmacological properties, making it a candidate for various therapeutic applications.

PropertyValue
Molecular FormulaC24H26N2O3S
Molecular Weight422.5 g/mol
Purity~95%

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties . It has been tested against various bacterial strains, showing effective inhibition at low concentrations.

  • Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:
    • Escherichia coli : MIC of 6.25 μg/mL
    • Staphylococcus aureus : MIC of 8.5 μg/mL
    • Bacillus licheniformis : MIC of 6.25 μg/mL

These results indicate that the compound can serve as a potential antimicrobial agent, particularly in overcoming antibiotic resistance due to its interaction with beta-lactamases.

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

  • Mechanism of Action :
    • The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle checkpoints, particularly affecting the G1/S phase transition.
    • It has shown IC50 values in the micromolar range, indicating potent cytotoxic effects compared to standard chemotherapeutics like doxorubicin .

Case Study: MCF-7 Cell Line

In a study assessing the effects on MCF-7 breast cancer cells:

  • Treatment with varying concentrations of the compound resulted in a dose-dependent increase in apoptosis.
  • Flow cytometry analysis indicated significant alterations in cell cycle distribution, confirming its role as an anti-proliferative agent .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cell proliferation.
  • Receptor Modulation : It potentially binds to receptors that regulate cellular signaling pathways, leading to altered gene expression and metabolic processes.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid in a laboratory setting?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonamide formation and functional group protection/deprotection. For example:

Sulfonylation : React 2-methylbenzylamine with methylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate.

Coupling : Attach the sulfonamide group to 4-aminobenzoic acid via nucleophilic substitution or amide coupling reagents (e.g., EDC/HOBt).

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to isolate the product .

  • Validation : Monitor reactions via TLC and confirm purity using HPLC (>95%) and melting point analysis .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Employ orthogonal analytical techniques:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to verify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonyl group at δ 3.1–3.3 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF (expected [M+H]+^+ ~362 g/mol) .
  • FT-IR : Identify key functional groups (e.g., sulfonyl S=O stretch at 1150–1300 cm1^{-1}, carboxylic acid O-H at 2500–3300 cm1^{-1}) .

Q. What are the solubility characteristics of this compound in common organic solvents, and how do they influence experimental design?

  • Methodological Answer :

  • Solubility Profile : Test solubility in DMSO (high), methanol (moderate), and water (low) using gravimetric analysis.
  • Experimental Design : For biological assays, dissolve in DMSO (≤1% v/v) to avoid solvent toxicity. For crystallization trials, use ethanol/water mixtures .

Advanced Research Questions

Q. What experimental approaches are used to investigate the enzyme inhibitory potential of this compound?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, histone deacetylases) based on structural analogs .
  • In Vitro Assays :
  • Fluorometric Assays : Measure inhibition of human carbonic anhydrase II (hCA II) using 4-nitrophenyl acetate hydrolysis (IC50_{50} determination) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (KdK_d) and thermodynamics .
  • Validation : Compare with known inhibitors (e.g., acetazolamide) and validate via X-ray crystallography of enzyme-inhibitor complexes .

Q. How do pH and temperature variations affect the stability of this compound, and what analytical methods are employed to monitor its degradation?

  • Methodological Answer :

  • Stability Studies :

pH Stability : Incubate the compound in buffers (pH 4–9) at 37°C for 24–72 hours. Analyze degradation via HPLC (C18 column, UV detection at 254 nm). Degradation products (e.g., desulfonated analogs) form below pH 4 .

Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition thresholds (>200°C typical for sulfonamides) .

  • Mechanistic Insights : LC-MS/MS identifies major degradation pathways (e.g., hydrolysis of sulfonamide or ester groups) .

Q. How should researchers address contradictions in reported biological activity data for sulfonamide-containing benzoic acid derivatives?

  • Methodological Answer :

  • Data Reconciliation :

Assay Variability : Standardize protocols (e.g., enzyme source, substrate concentration) across labs.

Orthogonal Validation : Confirm activity using cell-based assays (e.g., antiproliferative effects in cancer cell lines) alongside in vitro enzyme assays .

  • Structural Analysis : Resolve discrepancies via co-crystallization studies to verify binding modes or identify off-target interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.